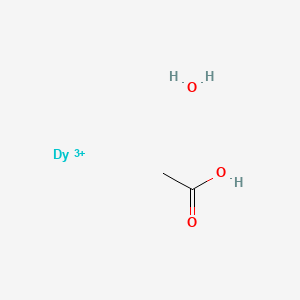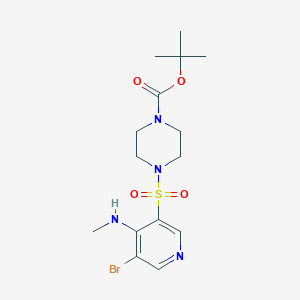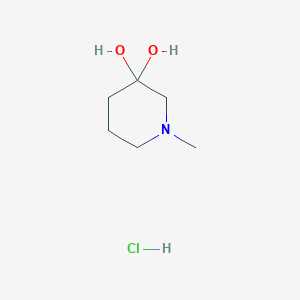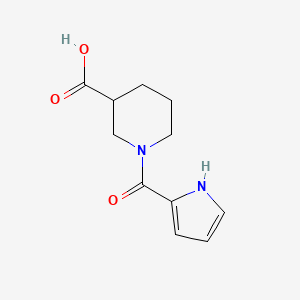
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H18BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Piperidinyl-ethoxy Substitution: The piperidinyl-ethoxy group can be introduced through a nucleophilic substitution reaction using piperidine and ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the piperidinyl-ethoxy group can influence its binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the piperidinyl-ethoxy group, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group, used in different synthetic applications.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the piperidinyl-ethoxy group, affecting its reactivity and applications.
Uniqueness
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of functional groups it possesses, which allows for diverse chemical transformations and applications. The presence of the piperidinyl-ethoxy group enhances its potential in medicinal chemistry and material science, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H18BrNO4 |
|---|---|
Peso molecular |
356.21 g/mol |
Nombre IUPAC |
3-bromo-5-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
Clave InChI |
UGKBRFMBEGBKFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)





![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)


![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
